molecular formula C13H12N2O2S B12516086 5-Methoxy-2-(methylsulfanyl)-5H-[1]benzopyrano[4,3-d]pyrimidine CAS No. 677032-53-0

5-Methoxy-2-(methylsulfanyl)-5H-[1]benzopyrano[4,3-d]pyrimidine

Cat. No.: B12516086
CAS No.: 677032-53-0
M. Wt: 260.31 g/mol
InChI Key: OWNLDKPYFBQRTA-UHFFFAOYSA-N
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Description

5-Methoxy-2-(methylsulfanyl)-5H-1benzopyrano[4,3-d]pyrimidine is a heterocyclic compound that belongs to the class of benzopyranopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of 5-Methoxy-2-(methylsulfanyl)-5H-1benzopyrano[4,3-d]pyrimidine, which includes a methoxy group and a methylsulfanyl group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(methylsulfanyl)-5H-1benzopyrano[4,3-d]pyrimidine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-amino-4-methoxybenzopyran with a suitable thiol compound in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 5-Methoxy-2-(methylsulfanyl)-5H-1benzopyrano[4,3-d]pyrimidine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(methylsulfanyl)-5H-1benzopyrano[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Substituted benzopyranopyrimidines with various functional groups

Scientific Research Applications

5-Methoxy-2-(methylsulfanyl)-5H-1

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(methylsulfanyl)-5H-1benzopyrano[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5H-1benzopyrano[4,3-d]pyrimidine
  • 5-Methylsulfanyl-2H-1benzopyrano[4,3-d]pyrimidine
  • 5-Methoxy-2H-1benzopyrano[4,3-d]pyrimidine

Uniqueness

5-Methoxy-2-(methylsulfanyl)-5H-1benzopyrano[4,3-d]pyrimidine is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

677032-53-0

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

5-methoxy-2-methylsulfanyl-5H-chromeno[4,3-d]pyrimidine

InChI

InChI=1S/C13H12N2O2S/c1-16-12-9-7-14-13(18-2)15-11(9)8-5-3-4-6-10(8)17-12/h3-7,12H,1-2H3

InChI Key

OWNLDKPYFBQRTA-UHFFFAOYSA-N

Canonical SMILES

COC1C2=CN=C(N=C2C3=CC=CC=C3O1)SC

Origin of Product

United States

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